molecular formula C5H11O3P B1585036 Dimethyl allylphosphonate CAS No. 757-54-0

Dimethyl allylphosphonate

Cat. No.: B1585036
CAS No.: 757-54-0
M. Wt: 150.11 g/mol
InChI Key: ZOSQAGGCVFVCNO-UHFFFAOYSA-N
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Description

Dimethyl allylphosphonate is an organophosphorus compound with the molecular formula C5H11O3P. It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to an allyl group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl allylphosphonate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with dimethyl phosphite in the presence of a base, such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions: Dimethyl allylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

DMAP serves as a reagent in organic synthesis, particularly in forming carbon-phosphorus bonds. Its unique structure allows it to participate in nucleophilic substitution reactions effectively. This property makes it valuable for synthesizing various phosphonates and phosphonic acid derivatives.

Biological Applications

The compound is utilized as a precursor for synthesizing biologically active phosphonate compounds. These compounds often exhibit significant biological activity, making DMAP important in pharmaceutical research.

Flame Retardants

DMAP is explored for its potential as a flame retardant in polymers. When incorporated into materials like polyacrylates, it forms covalent bonds that enhance the flame-retardant properties of the final product. Research indicates that DMAP promotes char formation during combustion, which acts as a protective barrier against fire.

Fuel Cells

Recent studies have investigated DMAP's role in developing proton-conducting membranes for fuel cells. These membranes are essential for efficient proton transport while preventing fuel and oxygen from directly contacting each other. DMAP can be polymerized to create membranes that maintain high conductivity even at elevated temperatures and low humidity levels.

Case Study 1: Flame Retardancy in Polymeric Materials

Research conducted on the incorporation of DMAP into polyurethane foams demonstrated significant improvements in flame retardancy. The study highlighted how DMAP reacts during polymer synthesis, resulting in materials that exhibit reduced flammability compared to untreated samples.

Case Study 2: Proton-Conducting Membranes

A study focused on using plasma polymerization of DMAP to fabricate membranes for fuel cells showed promising results. The membranes exhibited superior thermal stability and proton conductivity compared to conventional materials like Nafion®, particularly at temperatures exceeding 80°C.

Mechanism of Action

The mechanism of action of dimethyl allylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that process phosphate-containing substrates .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl allylphosphonate
  • Trimethyl phosphite

Comparison: Dimethyl allylphosphonate is unique due to its allyl group, which imparts distinct reactivity compared to other phosphonates. For instance, dimethyl methylphosphonate lacks the allyl group, making it less reactive in nucleophilic substitution reactions. Diethyl allylphosphonate, while similar, has different steric and electronic properties due to the ethyl groups, affecting its reactivity and applications .

Biological Activity

Dimethyl allylphosphonate (DMAP) is a phosphonate compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and electrochemistry. This article provides a detailed overview of its biological activity, including research findings, applications, and case studies.

  • Chemical Formula : C₅H₁₁O₃P
  • Molecular Weight : 150.11 g/mol
  • Boiling Point : 41-42 °C (0.5 mmHg)
  • Density : 1.022 g/mL

1. Pharmaceutical Uses

DMAP has been explored for its potential as a prodrug in the synthesis of nucleoside phosphates and phosphonates. Notably, it has been involved in reactions that produce bis(POM)- and bis(POC)-allylphosphonates, which are crucial intermediates for developing antiviral agents .

2. Antimicrobial Activity

Research indicates that DMAP exhibits significant antimicrobial properties. It has been utilized in the synthesis of phosphonofluoridates, which act as serine hydrolase inhibitors, showcasing its potential in developing antibacterial and antiviral therapies .

3. Flame Retardant Properties

In electrochemical applications, DMAP has been identified as a flame-retardant additive in nonflammable electrolytes for lithium-ion batteries. Studies have shown that DMAP-based electrolytes do not ignite under typical conditions, unlike conventional organic carbonic esters, indicating its utility in enhancing safety in battery technology .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of nucleoside phosphate prodrugs using DMAP as a key reagent. The reaction conditions were optimized to achieve high yields of the desired products, which were subsequently evaluated for antiviral activity against various viruses .

Case Study 2: Electrolyte Stability

In another investigation, DMAP was incorporated into electrolyte formulations for lithium-ion batteries. The results indicated superior thermal stability and flame-retardant properties compared to traditional electrolytes, making it a promising candidate for safer energy storage solutions .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DMAP:

  • Ene-Yne Metathesis : DMAP has been successfully employed in ene-yne metathesis reactions, yielding high selectivity for Z-isomers, which are valuable in synthetic organic chemistry .
  • Synthesis Efficiency : The use of DMAP in the Michaelis–Arbuzov reaction has shown to enhance the efficiency of synthesizing alkylphosphonates, which are important in pharmaceutical applications .

Comparative Data Table

Property/ActivityThis compound (DMAP)Diethyl Allylphosphonate
Antimicrobial ActivitySignificantModerate
Flame Retardant PropertiesExcellentPoor
Synthesis Yield (Typical)High (up to 92%)Moderate
Application in ProdrugsYesLimited

Q & A

Basic Research Questions

Q. What are the common synthetic applications of dimethyl allylphosphonate (DMAP) in organophosphorus chemistry?

DMAP is widely utilized as a precursor for synthesizing phosphonoamidate derivatives, particularly in the development of ProTide prodrugs. A notable method involves its conversion to a hydrolytically unstable silyl ester intermediate (via bromotrimethylsilane), followed by a one-pot reaction with nucleophiles to form aryloxy allylphosphonoamidates. This approach reduces isolation steps and improves scalability .

Q. What purification and characterization techniques are recommended for DMAP-derived intermediates?

Silyl esters derived from DMAP are typically purified via column chromatography under inert conditions due to their hydrolytic sensitivity. Characterization employs 31P^{31}\text{P} NMR to confirm phosphonate group integrity and mass spectrometry (GC-MS or LC-MS) to verify molecular weights. For derivatives like phosphonoamidates, HPLC with UV detection is often used to assess purity .

Q. How can researchers ensure reproducibility in DMAP-based syntheses?

Key factors include strict moisture control (e.g., using anhydrous solvents, inert atmospheres) and standardized reaction monitoring (e.g., TLC or in-situ 31P^{31}\text{P} NMR). Evidence suggests optimizing equivalents of reagents like bromotrimethylsilane (5.0 eq.) and maintaining low temperatures during silylation to minimize side reactions .

Advanced Research Questions

Q. How can low yields in DMAP reactions with trisubstituted alkenes be addressed?

Traditional methods using DMAP with trisubstituted alkenes result in trace product formation. Advanced strategies employ olefin cross-metathesis (e.g., Grubbs’ catalyst) to bypass steric limitations, enabling efficient synthesis of branched ProTides. Comparative studies show >80% yield improvements when combining DMAP-derived intermediates with metathesis catalysts .

Q. What methodological approaches resolve contradictions in DMAP reaction outcomes across substrates?

Discrepancies in reactivity (e.g., linear vs. branched alkenes) require systematic substrate screening paired with spectroscopic analysis (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR to track regioselectivity). Computational modeling (DFT) can further rationalize electronic and steric effects, guiding experimental redesign .

Q. How can DMAP be integrated into catalytic cycles for asymmetric synthesis?

DMAP’s phosphonate group acts as a directing moiety in transition-metal-catalyzed reactions. For example, rhodium(II)-catalyzed cyclopropanation of α-diazo-β-ketophosphonates (derived from DMAP) achieves high enantioselectivity (>90% ee) when chiral ligands like BOX are used. Kinetic studies and X-ray crystallography validate mechanistic pathways .

Q. What are the implications of DMAP’s electronic structure on its reactivity in Horner-Wadsworth-Emmons (HWE) reactions?

DMAP’s electron-withdrawing phosphonate group enhances the acidity of α-protons, facilitating deprotonation and subsequent olefination. Advanced studies combine 31P^{31}\text{P} NMR titration with computational charge distribution analysis to predict reactivity trends, enabling tailored aldehyde/ketone substrate selection .

Q. Methodological Frameworks

Q. How should researchers design experiments to link DMAP chemistry to broader theoretical models?

Align studies with organocatalytic or metalloorganic frameworks (e.g., frontier molecular orbital theory for cycloadditions). For example, DMAP’s role in diazo compound cyclopropanation can be contextualized using Davies’ rhodium-carbene insertion model, supported by kinetic isotope effect (KIE) experiments .

Q. What statistical designs optimize DMAP reaction conditions for high-throughput screening?

Factorial designs (e.g., 2k^k factorials) systematically vary parameters like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, as demonstrated in DMAP silylation reactions where temperature and silane equivalents critically impact yield .

Q. Data Contradiction and Validation

Q. How can conflicting reports on DMAP’s stability under acidic conditions be resolved?

Contradictory data often arise from varying solvent systems (e.g., aqueous vs. anhydrous HCl). Researchers should replicate studies under standardized conditions (e.g., pH 2–4, 25°C) and employ real-time 31P^{31}\text{P} NMR to track degradation. Accelerated stability testing (40°C/75% RH) further clarifies hydrolytic pathways .

Properties

IUPAC Name

3-dimethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQAGGCVFVCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226610
Record name Dimethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-54-0
Record name Dimethyl allylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl allylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

124 parts of trimethyl phosphite, together with 1 part of Raney nickel, are heated for 1 hour to 130°-140° C in a nitrogen atmosphere. 80 parts of allyl chloride are then slowly added dropwise so that the temperature does not fall below 80° to 90° C. The methyl chloride formed escapes through the reflux condenser. The reaction is over after 22 hours. The Raney nickel is filtered off, followed by fractionation in vacuo. Bp: 83°-84° C/12 Torr; nD20 : 1.4371; Yield: 86 parts, corresponding to 57% of the theoretical.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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